(4-Piperidinophenyl)methylamine

Serine Protease Inhibition Asthma Inflammation

Researchers often face linker geometry limitations in PROTAC design. (4-Piperidinophenyl)methylamine (CAS 214759-73-6) is a semi-flexible linker precursor that enables precise spatial control between E3 ligase ligands and target warheads. Its para-substituted benzylamine-piperidine scaffold provides balanced conformational flexibility for inducing stable ternary complexes. - Serves as optimal fragment for FBDD hit generation with dual functional groups for elaboration. - Directly applicable as a starting material for tryptase inhibitor libraries based on potent 4-substituted benzylamine cores. - Avoids the binding affinity shifts caused by morpholine or positional isomer substitutions.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 214759-73-6
Cat. No. B1363968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Piperidinophenyl)methylamine
CAS214759-73-6
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)CN
InChIInChI=1S/C12H18N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2
InChIKeyWROBJEHXMLQDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Piperidinophenyl)methylamine: Core Scaffold for Drug Discovery


(4-Piperidinophenyl)methylamine (CAS 214759-73-6) is a primary amine characterized by a benzylamine core substituted with a piperidine ring at the para position . It is a versatile chemical intermediate and a fundamental building block in medicinal chemistry, prized for its dual nitrogen-containing moieties, which serve as critical pharmacophores and points for structural elaboration . The compound is frequently utilized as a fragment molecule in drug discovery programs, where its moderate molecular weight and balanced physicochemical properties make it an ideal starting point for hit-to-lead optimization campaigns targeting a variety of biological pathways .

Structural Specificity of (4-Piperidinophenyl)methylamine


The procurement of a generic benzylamine or piperidine analog cannot guarantee the same performance as (4-Piperidinophenyl)methylamine due to its specific and synergistic structural features. The combination of a primary amine and a piperidine ring connected through a phenyl spacer creates a unique electronic environment and conformational flexibility that is critical for specific target interactions [1]. Simple substitutions, such as replacing the piperidine with a morpholine or altering the position of the aminomethyl group, lead to profound changes in pKa, molecular geometry, and lipophilicity, which directly impacts binding affinity and selectivity for biological targets like serine proteases . The quantitative evidence below demonstrates that these structural nuances are not interchangeable and are essential for achieving the desired outcomes in research and development programs, making this specific compound a non-fungible asset in the laboratory.

Quantitative Evidence for (4-Piperidinophenyl)methylamine


β-Tryptase Inhibitory Activity

The 4-substituted benzylamine scaffold, of which (4-Piperidinophenyl)methylamine is a key representative, forms the basis for potent β-tryptase inhibitors. In a study evaluating 4-substituted benzylamine derivatives, the optimized compound M58539 (15h), which contains the core 4-piperidinobenzylamine structure, demonstrated an IC50 of 5.0 nM against β-tryptase [1]. This value represents a significant potency enhancement over early leads and confirms that the piperidine substitution at the 4-position is crucial for high-affinity interaction with the target enzyme's active site, whereas alternative substitutions or simpler benzylamine analogs exhibit substantially reduced potency.

Serine Protease Inhibition Asthma Inflammation

Selectivity Profile Across Serine Proteases

A critical differentiator for (4-Piperidinophenyl)methylamine is its documented selectivity profile within the serine protease family. Vendor technical data sheets specify that the compound acts as a selective inhibitor of tryptase, showing little to no inhibition against closely related proteases such as chymotrypsin, elastase, or cathepsin G . This selectivity is not a general property of all benzylamine derivatives but is a specific outcome of the combined piperidinophenyl pharmacophore. This feature is essential for researchers seeking to dissect tryptase-specific pathways without confounding off-target effects on other proteases.

Enzyme Selectivity Serine Protease Tryptase

PROTAC Linker Precursor Application

(4-Piperidinophenyl)methylamine is specifically cited in commercial and technical literature as a semi-flexible linker precursor for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . Its utility in this advanced therapeutic modality is linked to its ability to provide an optimal distance and spatial orientation between the E3 ligase ligand and the target protein binder. This application is a clear differentiator from simpler, more rigid linkers like 4-aminomethylpyridine or purely aliphatic diamines, which lack the conformational control and solubility profile conferred by the piperidine ring, potentially leading to less effective ternary complex formation and degradation.

PROTAC Targeted Protein Degradation Fragment-Based Drug Discovery

Application Scenarios for (4-Piperidinophenyl)methylamine


β-Tryptase Inhibitor Synthesis

Leveraging the established potency of the 4-substituted benzylamine scaffold against β-tryptase (IC50 = 5.0 nM for an advanced lead), (4-Piperidinophenyl)methylamine serves as the optimal starting material for generating focused libraries of novel tryptase inhibitors [1]. Its use directly addresses the need for new therapies in allergic and inflammatory conditions like asthma, where tryptase is a validated drug target. The selective inhibition profile of the core structure reduces the risk of off-target serine protease activity, streamlining lead optimization .

PROTAC Degrader Development

The compound's documented use as a semi-flexible linker precursor is critical for constructing PROTACs . By incorporating (4-Piperidinophenyl)methylamine into a PROTAC design, researchers can fine-tune the spatial relationship between the E3 ubiquitin ligase ligand and the target-binding warhead. This precise control over linker geometry is indispensable for inducing a stable ternary complex and achieving efficient, selective degradation of a protein of interest, a capability not reliably offered by more rigid or more flexible alternative linkers.

FBDD Hit Generation Scaffold

(4-Piperidinophenyl)methylamine is an ideal fragment for FBDD campaigns due to its balanced physicochemical properties and dual functional groups that allow for chemical elaboration . Unlike smaller, less complex fragments that may lead to false positives, this compound offers a higher degree of structural sophistication and target engagement potential. Its use in fragment libraries enhances the probability of identifying high-quality, ligand-efficient starting points for targets that are known to interact with basic amine and aryl functionalities.

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